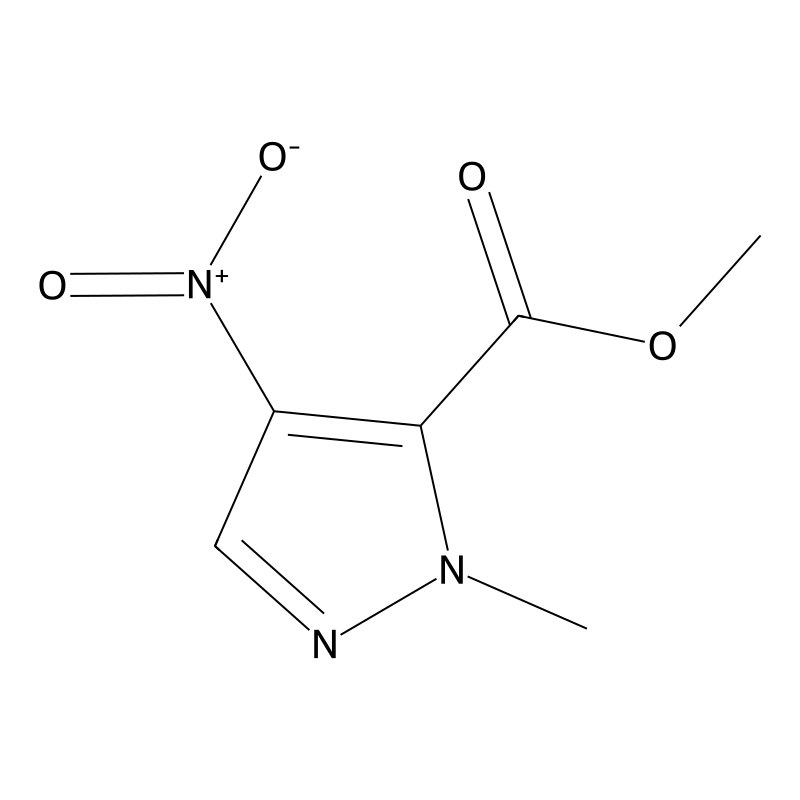methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to possess noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can be used to control unwanted plant growth in agricultural fields .
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands to form complexes with metals . These complexes can have various applications, including catalysis .
Organometallic Chemistry
In organometallic chemistry, pyrazoles can form organometallic compounds, which have applications in various fields, including catalysis and materials science .
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula and a molecular weight of 185.14 g/mol. It is characterized by a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, and is functionalized with a carboxylate group and a nitro group. The compound's systematic name reflects its structural features, indicating the presence of both methyl and nitro substituents on the pyrazole ring. Its CAS number is 309740-49-6, and it is cataloged in various chemical databases such as PubChem and ChemicalBook .
- Nucleophilic Substitution Reactions: The carboxylate group can act as a leaving group, allowing for nucleophilic attack by various reagents.
- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions.
- Condensation Reactions: The compound can react with aldehydes or ketones to form pyrazole derivatives through condensation mechanisms.
The synthesis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate can be achieved through several methods:
- From 4-Nitropyrazole: Starting from 4-nitropyrazole, the compound can be synthesized by reacting it with methyl chloroacetate in the presence of a base, facilitating the formation of the carboxylate ester.
- One-Pot Synthesis: A one-pot reaction involving the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds followed by methylation can yield the desired product.
- Functional Group Modification: Existing pyrazole derivatives can be modified through selective functionalization to introduce the nitro and carboxylate groups.
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate finds applications in various fields:
- Pharmaceutical Research: As a building block for synthesizing novel pharmaceutical agents.
- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
- Materials Science: Investigated for its properties in polymer chemistry and material development.
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate shares structural similarities with several other compounds, which are often studied for their unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 55864-87-4 | 0.88 |
| Methyl 1-methyl-1H-pyrazole-5-carboxylate | 17827-60-0 | 0.77 |
| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 197079-26-8 | 0.75 |
| Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | 55781-86-7 | 0.73 |
| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 10250-59-6 | 0.74 |
Uniqueness
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific combination of a nitro group at position four and a carboxylate at position five of the pyrazole ring, which may impart distinct biological activities compared to similar compounds lacking these functional groups.








